molecular formula C10H13NO2 B8796129 N-(2-hydroxyethyl)-N-methylbenzamide CAS No. 57440-15-0

N-(2-hydroxyethyl)-N-methylbenzamide

Cat. No.: B8796129
CAS No.: 57440-15-0
M. Wt: 179.22 g/mol
InChI Key: NRERZMANNBLBLG-UHFFFAOYSA-N
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Description

Contextualization within Amide Chemistry

Amides are a cornerstone of organic chemistry, characterized by a carbonyl group bonded to a nitrogen atom. The amide bond is exceptionally stable due to resonance, which delocalizes the lone pair of electrons from the nitrogen atom to the carbonyl group. This stability is a defining feature of peptides, proteins, and numerous synthetic polymers. N-(2-hydroxyethyl)-N-methylbenzamide is a tertiary amide, meaning the nitrogen atom is bonded to three carbon atoms (the carbonyl carbon, a methyl group, and the ethyl group of the hydroxyethyl (B10761427) substituent). This substitution pattern influences its physical and chemical properties, such as its reactivity and solubility.

Structural Features and Functional Group Reactivity Potential

The molecular architecture of this compound incorporates several key features that dictate its chemical behavior. The presence of both a nucleophilic hydroxyl group (-OH) and a stable amide linkage provides a dual reactivity profile.

Key Structural and Chemical Properties:

PropertyValue
CAS Number 57440-15-0 guidechem.com
Molecular Formula C10H13NO2 guidechem.com
Molecular Weight 179.22 g/mol guidechem.com
Functional Groups Amide, Hydroxyl, Aromatic Ring

The aromatic benzene (B151609) ring can undergo electrophilic substitution reactions, while the hydroxyl group can be a site for esterification, etherification, or oxidation. The amide bond, although generally stable, can be hydrolyzed under acidic or basic conditions.

Significance of the Hydroxyethyl and N-Methyl Substituents in Chemical Systems

The hydroxyethyl and N-methyl groups are not mere appendages; they play a crucial role in defining the molecule's properties and potential applications.

Hydroxyethyl Group: The primary alcohol in the hydroxyethyl moiety introduces polarity and a site for hydrogen bonding, which can influence the compound's solubility in various solvents and its interaction with biological targets. This group is a key handle for further chemical modifications, allowing for the attachment of other functional groups or the extension of the molecular scaffold.

N-Methyl Group: The presence of the methyl group on the nitrogen atom makes it a tertiary amide. This lack of an N-H bond prevents it from acting as a hydrogen bond donor at the amide nitrogen, which can affect its intermolecular interactions and crystal packing. The methyl group also provides steric bulk around the amide bond, which can influence its rotational barrier and reactivity.

Overview of Academic Inquiry Scope: Beyond Basic Identification and Clinical Applications

While detailed academic studies focused solely on this compound are emerging, the broader class of benzamides has been extensively investigated. Research on related compounds provides a framework for understanding the potential of this specific molecule. For instance, the synthesis of the related compound, 2-bromo-N-(2-hydroxyethyl)-N-methylbenzamide, has been achieved through palladium-catalyzed carbonylation reactions, highlighting a potential synthetic route. nih.gov

The academic inquiry is moving towards exploring its utility as a chemical intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents and functional materials. Its bifunctional nature allows it to be a versatile building block in the construction of diverse molecular architectures. The reactivity of the hydroxyl and amide groups is a key area of investigation for creating new chemical entities with specific biological or material properties.

Properties

CAS No.

57440-15-0

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

N-(2-hydroxyethyl)-N-methylbenzamide

InChI

InChI=1S/C10H13NO2/c1-11(7-8-12)10(13)9-5-3-2-4-6-9/h2-6,12H,7-8H2,1H3

InChI Key

NRERZMANNBLBLG-UHFFFAOYSA-N

Canonical SMILES

CN(CCO)C(=O)C1=CC=CC=C1

Origin of Product

United States

Synthetic Methodologies and Strategies for N 2 Hydroxyethyl N Methylbenzamide

Classical Amidation Routes

Traditional methods for amide bond formation have long been the cornerstone of organic synthesis. These routes are characterized by their reliability and well-understood mechanisms, primarily involving the reaction of an amine with an activated carboxylic acid derivative.

Acyl Chloride-Amine Condensation

One of the most direct and frequently employed methods for synthesizing N-(2-hydroxyethyl)-N-methylbenzamide is through the condensation of benzoyl chloride with N-methylethanolamine. vulcanchem.com This reaction, a classic example of nucleophilic acyl substitution, is highly effective due to the high reactivity of the acyl chloride.

The process involves the nucleophilic attack of the secondary amine group of N-methylethanolamine on the electrophilic carbonyl carbon of benzoyl chloride. This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid (HCl) byproduct that is formed. vulcanchem.comlibretexts.org The neutralization step is crucial as it prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

Reaction Scheme: C₆H₅COCl + HN(CH₃)CH₂CH₂OH → (in the presence of a base) → C₆H₅CON(CH₃)CH₂CH₂OH + HCl vulcanchem.com

The reaction is generally rapid and often exothermic. Careful control of the reaction temperature is necessary to minimize potential side reactions. The primary challenge in this synthesis is ensuring chemoselectivity, specifically the acylation of the amine over the hydroxyl group. The secondary amine is a stronger nucleophile than the primary alcohol, which generally ensures the desired outcome under standard conditions.

Table 1: Typical Reaction Parameters for Acyl Chloride-Amine Condensation
ParameterConditionPurpose/Rationale
Reactants Benzoyl chloride, N-methylethanolamineFormation of the target amide.
Base Triethylamine, PyridineTo neutralize the HCl byproduct. vulcanchem.com
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF)Inert solvent to dissolve reactants.
Temperature 0 °C to room temperatureTo control the exothermic reaction and minimize side products.

Carboxylic Acid Activation Strategies

Directly reacting a carboxylic acid, such as benzoic acid, with an amine is generally ineffective as it results in a simple acid-base reaction forming a stable ammonium (B1175870) carboxylate salt. To facilitate amide bond formation, the carboxylic acid must first be "activated." This involves converting the carboxyl group into a better leaving group, thereby increasing the electrophilicity of the carbonyl carbon.

A wide array of coupling reagents has been developed for this purpose. These reagents react with the carboxylic acid to form a highly reactive intermediate in situ, which is then readily attacked by the amine.

Common classes of activating agents include:

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) are widely used. thermofisher.com They react with the carboxylic acid to form an O-acylisourea intermediate, which is susceptible to nucleophilic attack by the amine.

Phosphonium Reagents: Reagents such as BOP (benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) are effective for sterically hindered substrates.

Uronium Reagents: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are known for their high efficiency and suppression of racemization in chiral substrates. walisongo.ac.id

In the synthesis of this compound, benzoic acid would be treated with one of these coupling reagents, followed by the addition of N-methylethanolamine.

Table 2: Selected Carboxylic Acid Activating Agents
Reagent ClassExample ReagentByproduct
CarbodiimidesDCC (N,N'-dicyclohexylcarbodiimide)Dicyclohexylurea (DCU)
CarbodiimidesEDAC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)Water-soluble urea (B33335)
Uronium/AminiumHATUTetramethylurea

Novel and Advanced Synthetic Approaches

Recent advancements in organic synthesis have focused on improving the efficiency, selectivity, and environmental footprint of chemical reactions. These principles have been applied to amide bond formation, leading to innovative strategies for the synthesis of compounds like this compound.

Chemo- and Regioselective Synthesis

The synthesis of this compound from N-methylethanolamine presents a key challenge in chemoselectivity: the competition between N-acylation (amidation) and O-acylation (esterification). The secondary amine and the primary alcohol are both nucleophilic centers capable of reacting with an activated benzoic acid derivative.

Achieving high selectivity for the desired amide product relies on the inherent difference in nucleophilicity between the nitrogen and oxygen atoms. Amines are generally more nucleophilic than alcohols, which provides a thermodynamic and kinetic basis for preferential N-acylation. Reaction conditions can be optimized to exploit this difference:

Temperature Control: Lower reaction temperatures typically favor the more kinetically favorable pathway, which is often the desired N-acylation.

Stoichiometry: Using a slight excess of the amine can help ensure the complete consumption of the acylating agent via the preferred pathway.

Protecting Groups: While less efficient, a strategy involving the protection of the hydroxyl group (e.g., as a silyl (B83357) ether) would ensure exclusive N-acylation. The protecting group would then be removed in a subsequent step. However, for this particular substrate, direct selective acylation is generally feasible without protection.

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The principles of green chemistry can be applied to evaluate and improve the synthesis of this compound.

Atom Economy: This metric assesses how many atoms from the reactants are incorporated into the final product.

The acyl chloride route has a lower atom economy because it requires a stoichiometric amount of base to neutralize the HCl byproduct, generating a salt waste. walisongo.ac.id

Direct catalytic amidation of benzoic acid with N-methylethanolamine, which produces only water as a byproduct, represents a much more atom-economical approach. walisongo.ac.id Boric acid has been studied as a catalyst for such direct condensation reactions, offering a greener alternative to coupling reagents. walisongo.ac.id

Use of Catalysis: Catalytic methods are preferred over stoichiometric reagents. The use of catalysts like boric acid avoids the generation of large amounts of waste associated with traditional coupling reagents. walisongo.ac.id

Safer Solvents and Reagents: The acyl chloride method involves a highly reactive and corrosive reagent. derpharmachemica.com Direct amidation uses a more stable and less hazardous carboxylic acid. Furthermore, research into amide bond formation in greener solvents like water or bio-based solvents is an active area of interest.

Table 3: Green Chemistry Comparison of Synthetic Routes
Synthetic RouteKey Green Chemistry PrincipleAdvantage/Disadvantage
Acyl Chloride CondensationAtom EconomyPoor; generates stoichiometric salt waste. walisongo.ac.id
Carboxylic Acid Activation (e.g., DCC)Atom EconomyPoor; generates stoichiometric urea byproduct.
Catalytic Direct Amidation (e.g., Boric Acid)Atom Economy & CatalysisExcellent; water is the only byproduct. walisongo.ac.id

Flow Chemistry Applications in Benzamide (B126) Synthesis

Flow chemistry, or continuous flow processing, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers significant advantages for the synthesis of benzamides, including this compound.

Key benefits of applying flow chemistry to this synthesis include:

Enhanced Safety: Amidation reactions, particularly with acyl chlorides, can be highly exothermic. Flow reactors have a high surface-area-to-volume ratio, allowing for superior heat dissipation and precise temperature control, which mitigates the risk of thermal runaways. nih.gov

Improved Efficiency and Yield: The precise control over reaction parameters such as temperature, pressure, and residence time can lead to higher yields and purities by minimizing the formation of side products. bohrium.com Superheating solvents above their boiling points becomes possible under pressure, accelerating reaction rates significantly. nih.govacs.org

Scalability: Scaling up a reaction in a flow system is achieved by running the reactor for a longer duration or by using parallel reactors, which is often simpler and safer than scaling up batch reactions in large vessels.

A potential flow setup for the synthesis of this compound could involve pumping separate streams of benzoyl chloride (dissolved in an appropriate solvent) and a solution of N-methylethanolamine with a base through a T-mixer. The combined stream would then pass through a heated reactor coil for a specific residence time to ensure complete reaction before collection and purification. bohrium.com

Catalytic Methods for Benzamide Formation

Catalytic approaches for direct amidation of carboxylic acids, such as benzoic acid, with amines have become a significant focus in modern organic synthesis. These methods circumvent the need for pre-activation of the carboxylic acid to a more reactive form (like an acyl chloride), thereby reducing waste and simplifying procedures.

Transition metal catalysts have proven to be highly effective in facilitating the direct condensation of carboxylic acids and amines. These catalysts typically function by activating the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

One notable approach involves the use of cooperative catalysis, such as an iron(III) oxide (Fe₃O₄) and 1,4-diazabicyclo[2.2.2]octane (DABCO) system. rsc.orgnih.govsemanticscholar.org This method is particularly relevant for the synthesis of N-methyl amides and offers an atom-economic route compatible with a range of aromatic acids. rsc.orgnih.govsemanticscholar.org The Fe₃O₄ catalyst is advantageous as it is inexpensive, abundant, and can be easily recovered magnetically for reuse. rsc.orgnih.govsemanticscholar.org While not specifically detailed for this compound, the reaction of benzoic acid with N-methyl-2-aminoethanol would be expected to proceed under similar conditions.

Another advanced strategy is the direct C-H amidation of benzoic acids, which can be catalyzed by iridium complexes. ibs.re.krnih.gov This method forms the amide bond by activating a C-H bond on the benzene (B151609) ring, though it represents a different synthetic pathway than the direct condensation of benzoic acid and an amine.

The table below summarizes representative conditions for transition metal-catalyzed amidation based on methodologies applicable to benzoic acid derivatives.

Catalyst SystemReactantsSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Fe₃O₄ / DABCOBenzoic Acid, N-methyl amine sourceAcetonitrile (B52724)854860-99 (for various N-methyl amides) researchgate.net
Iridium(III) ComplexBenzoic Acid, Sulfonyl AzideDichloroethane6012High (for various amidated benzoic acids) ibs.re.kr
Titanium/Aluminum ComplexesBenzamide, Primary Amine (Transamidation)Toluene110-13024Moderate to High mdpi.com

This table presents generalized data for catalytic amidation of benzoic acid and related compounds to illustrate typical reaction parameters.

Organocatalysis offers a metal-free alternative for amide bond formation, reducing concerns about metal contamination in the final product. These catalysts operate through various activation modes.

Brønsted acids are a prominent class of organocatalysts for amidation. thieme-connect.de They function by protonating the carboxylic acid, enhancing its electrophilicity and facilitating the nucleophilic attack by the amine. Chiral phosphoric acids, for instance, have been successfully employed in the atroposelective coupling of carboxylic acids and amines. thieme-connect.de

In some cases, the reagents themselves can participate in catalysis. Benzoic acid has been reported to catalyze transamidation reactions, particularly with heterocyclic amides and amines. mdpi.com This auto-catalytic potential can be a factor in direct amidation syntheses conducted at elevated temperatures. Additionally, amidine-based catalysts like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) have been shown to be effective nucleophilic catalysts in related transformations like esterifications, proceeding through an activated carbamate (B1207046) intermediate, a mechanism that could be analogous for amidation. researchgate.net Recently, novel Brønsted-acidic ionic liquids have also been developed as efficient, reusable catalysts for related amide synthesis reactions. oiccpress.com

Catalyst TypeActivation MechanismReactantsSolventKey FeaturesReference
Brønsted Acids (e.g., Phosphoric Acids)Electrophilic activation of the carboxylic acid via protonation.Carboxylic Acid, AmineAromatic Hydrocarbons (e.g., o-xylene)Metal-free, potential for asymmetric synthesis. thieme-connect.de
Benzoic Acid (Autocatalysis)Proton transfer catalysis, activating the amide for transamidation.Amide, AmineXyleneInexpensive, effective for certain substrate classes. mdpi.com
Amidine Bases (e.g., DBU)Nucleophilic catalysis via an activated intermediate.Carboxylic Acid, AmineAprotic SolventsMetal-free, mild conditions. researchgate.net
Brønsted-Acidic Ionic LiquidsDual acid-base activation of reactants.Aldehyde, AmideSolvent-freeHigh efficiency, catalyst reusability. oiccpress.com

This table outlines the principles and typical setups for organocatalytic amidation reactions.

Purification and Isolation Techniques in Research Scale

Achieving high purity of this compound is critical for its characterization and subsequent use. Standard laboratory techniques such as chromatography and recrystallization are employed to remove unreacted starting materials, catalyst residues, and byproducts.

Column chromatography is a fundamental technique for the purification of organic compounds. For benzamide derivatives, silica (B1680970) gel is the most common stationary phase. The choice of the mobile phase (eluent) is crucial and is determined by the polarity of the target compound and the impurities to be separated.

Given the presence of a hydroxyl group and an amide linkage, this compound is a moderately polar molecule. A typical eluent system would consist of a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a more polar solvent such as ethyl acetate (B1210297). The ratio is optimized to achieve good separation, often starting with a lower polarity mixture and gradually increasing the proportion of the polar solvent. For closely related benzamide compounds, solvent systems like hexane/ethyl acetate have been successfully used. reddit.com

For analytical purposes and for isolating impurities, High-Performance Liquid Chromatography (HPLC) is often used. Reverse-phase columns (e.g., C18) are common, with a mobile phase typically comprising acetonitrile and water, often with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.comsielc.com

Recrystallization is a powerful technique for purifying solid organic compounds. The principle relies on the differential solubility of the compound and its impurities in a specific solvent or solvent mixture at different temperatures. An ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures.

For a compound like this compound, a single solvent or a two-solvent system can be effective.

Single-Solvent Method : A solvent like water or isopropanol (B130326) could potentially be used, where the compound is dissolved in the hot solvent and crystallizes upon cooling.

Two-Solvent Method : This is often more versatile. The compound is dissolved in a minimal amount of a "good" solvent (in which it is highly soluble), and then a "poor" solvent (in which it is sparingly soluble) is added dropwise until the solution becomes turbid. Upon slow cooling, crystals form. Common solvent pairs for moderately polar compounds include ethyl acetate/hexane, dichloromethane/pentane, and methanol/water. reddit.comreddit.com

Studies on related benzoylbenzamide structures have shown that the choice of solvent (e.g., dichloromethane, or mixtures like hexane/chloroform) can sometimes lead to the formation of different crystalline forms, or polymorphs.

Advanced Spectroscopic and Structural Characterization of N 2 Hydroxyethyl N Methylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the chemical environment of magnetically active nuclei, enabling the detailed structural and dynamic analysis of N-(2-hydroxyethyl)-N-methylbenzamide.

High-Resolution ¹H and ¹³C NMR for Structural Elucidation

High-resolution ¹H and ¹³C NMR spectroscopy are fundamental for the primary structural confirmation of this compound. The expected chemical shifts are influenced by the electronic effects of the substituents on the benzamide (B126) core.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic protons of the benzoyl group, the methylene (B1212753) protons of the hydroxyethyl (B10761427) moiety, and the methyl protons. The aromatic protons would typically appear in the downfield region (δ 7.0-8.0 ppm). The methylene protons adjacent to the nitrogen and the hydroxyl group are expected to resonate at different chemical shifts, likely in the range of δ 3.0-4.0 ppm, and would exhibit coupling to each other. The N-methyl protons would present as a singlet, with its chemical shift influenced by the rotational dynamics around the amide bond.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton data by providing information on the carbon skeleton. The carbonyl carbon of the amide group is expected to have the most downfield chemical shift (typically δ 165-175 ppm). The aromatic carbons would resonate in the δ 120-140 ppm range. The carbons of the N-methyl and N-(2-hydroxyethyl) substituents would appear in the upfield region of the spectrum.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carbonyl (C=O)-~170
Aromatic CH7.3 - 7.8127 - 132
Aromatic C (quaternary)-~135
N-CH₃~3.0~35
N-CH₂~3.6~50
CH₂-OH~3.8~60
OHVariable-

Note: These are predicted values and can vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, for instance, confirming the connectivity between the two methylene groups of the hydroxyethyl substituent.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton to its corresponding carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space interactions between protons, which can provide insights into the preferred conformation of the molecule, particularly concerning the orientation of the substituents around the amide bond.

Dynamic NMR for Conformational Studies and Rotational Barriers

The amide bond in this compound possesses a partial double bond character, leading to restricted rotation around the C-N bond. This can result in the presence of two rotamers (or conformers) at room temperature, which may be observable in the NMR spectrum as separate sets of signals for the N-methyl and N-hydroxyethyl groups.

Dynamic NMR (DNMR) studies, involving the acquisition of NMR spectra at different temperatures, can be employed to study this rotational barrier. As the temperature is increased, the rate of rotation around the amide bond increases. At a certain temperature, known as the coalescence temperature, the two sets of signals for the exchanging nuclei will merge into a single broad peak. From the coalescence temperature and the difference in chemical shifts between the exchanging signals, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. For N-substituted benzamides, these barriers are typically in the range of 15-20 kcal/mol.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound with a high degree of confidence. The exact mass can be calculated from the molecular formula (C₁₀H₁₃NO₂).

Interactive Data Table: HRMS Data for this compound

Property Value
Molecular FormulaC₁₀H₁₃NO₂
Calculated Exact Mass179.09463 u
Molecular Weight179.22 g/mol

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation. The analysis of the resulting fragment ions provides valuable information about the structure of the molecule.

For this compound, characteristic fragmentation pathways would be expected. The most common fragmentation of amides is the alpha-cleavage adjacent to the carbonyl group, leading to the formation of a benzoyl cation (m/z 105). Another likely fragmentation pathway would involve cleavage of the C-N bond, resulting in fragments corresponding to the N-substituted portion of the molecule. The loss of the hydroxyethyl group is also a plausible fragmentation route. The analysis of these fragmentation patterns allows for the confirmation of the proposed structure.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Reaction Monitoring

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful and highly sensitive analytical technique for the characterization of this compound. Its application is crucial in two primary areas: the assessment of compound purity and the real-time monitoring of its synthesis. The high sensitivity of LC-MS allows for the detection and quantification of the target compound as well as trace-level impurities, reaction by-products, or unreacted starting materials. nih.govsigmaaldrich.com

For purity analysis, a reverse-phase high-performance liquid chromatography (RP-HPLC) method is typically employed. sielc.com The compound is separated from potential impurities on a hydrophobic stationary phase (such as C18) using a polar mobile phase. A common mobile phase consists of a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of an acid additive such as formic acid to improve peak shape and ionization efficiency. sielc.comrsc.org Following chromatographic separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a suitable technique for this molecule, as it is a soft ionization method that typically generates the protonated molecular ion [M+H]⁺, allowing for unambiguous determination of the molecular weight.

In the context of reaction monitoring, LC-MS provides a rapid and efficient means to track the progress of the synthesis of this compound (e.g., from the acylation of N-methylethanolamine with benzoyl chloride). Small aliquots of the reaction mixture can be withdrawn at different time intervals, diluted, and injected into the LC-MS system. By monitoring the decrease in the signal intensity of the starting materials and the corresponding increase in the product's molecular ion peak, the reaction kinetics and endpoint can be accurately determined. This allows for precise control over the reaction, optimization of conditions, and prevention of by-product formation. researchgate.netnih.gov Multiple Reaction Monitoring (MRM) can be employed for enhanced sensitivity and specificity in complex matrices. nih.gov

Table 1: Representative LC-MS Parameters for Analysis of this compound
ParameterTypical Condition
Chromatography System HPLC or UPLC
Column Reverse Phase C18 (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.2 - 0.5 mL/min
Ionization Source Electrospray Ionization (ESI), Positive Mode
Mass Analyzer Quadrupole, Time-of-Flight (TOF), or Triple Quadrupole (TQ)
Monitored Ion (MS) [M+H]⁺ (m/z 180.10)

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides invaluable information about the functional groups and molecular structure of this compound. These methods are non-destructive and offer a detailed fingerprint of the molecule's vibrational modes. wu.ac.th

Characteristic Vibrational Modes of the Benzamide and Hydroxyethyl Moieties

The IR and Raman spectra of this compound are distinguished by absorption bands corresponding to the specific vibrational motions of its constituent parts: the tertiary benzamide group and the N-substituted hydroxyethyl side chain.

Hydroxyethyl Moiety: The most prominent feature of this group is the O-H stretching vibration. In the condensed phase, due to hydrogen bonding, this appears as a broad and strong absorption band in the IR spectrum, typically centered in the 3500–3200 cm⁻¹ region. frontiersin.org The C-O stretching vibration of the primary alcohol is expected to produce a strong band in the 1075–1000 cm⁻¹ range. Aliphatic C-H stretching vibrations from the ethyl and methyl groups are observed between 3000 and 2850 cm⁻¹.

Benzamide Moiety: As a tertiary amide, it lacks the N-H bonds that give rise to the Amide II band. However, the Amide I band, which is primarily due to the C=O stretching vibration, is one of the most intense and characteristic bands in the IR spectrum, typically appearing in the 1650–1630 cm⁻¹ region. mdpi.com The aromatic ring of the benzamide group exhibits characteristic C=C stretching vibrations within the 1600–1450 cm⁻¹ range and aromatic C-H stretching vibrations just above 3000 cm⁻¹. The C-N stretching vibration of the tertiary amide is expected in the 1400-1200 cm⁻¹ region.

Table 2: Key Vibrational Frequencies for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Typical Intensity (IR)
O-H (Hydroxyethyl)Stretch (H-bonded)3500 - 3200Strong, Broad
C-H (Aromatic)Stretch3100 - 3000Medium
C-H (Aliphatic)Stretch3000 - 2850Medium
C=O (Amide I)Stretch1650 - 1630Very Strong
C=C (Aromatic)Stretch1600 - 1450Medium to Strong
C-N (Amide)Stretch1400 - 1200Medium
C-O (Alcohol)Stretch1075 - 1000Strong

Hydrogen Bonding Interactions via IR Spectroscopy

IR spectroscopy is particularly sensitive to the presence and nature of hydrogen bonding. In this compound, the primary alcohol's hydroxyl (-OH) group can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) and the hydroxyl oxygen of a neighboring molecule can serve as hydrogen bond acceptors.

The formation of these intermolecular hydrogen bonds (e.g., O-H···O=C or O-H···O-H) has a distinct effect on the vibrational frequencies of the involved groups. nih.gov The most significant indicator is the broadness and red-shifting (shift to lower frequency) of the O-H stretching band, as mentioned previously. A "free" or non-hydrogen-bonded hydroxyl group would exhibit a sharp absorption band around 3650–3600 cm⁻¹, whereas the broad band observed in the 3500–3200 cm⁻¹ range is definitive proof of hydrogen bonding in the condensed state. frontiersin.org Furthermore, the C=O stretching frequency may also be slightly red-shifted if the carbonyl oxygen is acting as a hydrogen bond acceptor, reflecting a slight weakening of the C=O double bond. Temperature-dependent IR spectroscopy can be used to study the dissociation of these hydrogen bonds as temperature increases. frontiersin.org

X-ray Crystallography for Solid-State Structure Elucidation

Crystal Packing and Intermolecular Interactions

In the crystalline state of this compound, intermolecular forces dictate the packing arrangement. The most significant of these is expected to be hydrogen bonding mediated by the hydroxyethyl group. The hydroxyl group can act as a donor to the carbonyl oxygen or the hydroxyl oxygen of an adjacent molecule. This O-H···O interaction is a primary directional force that would likely link molecules into chains or more complex networks. nih.govnih.gov

Table 3: Hypothetical Crystallographic Data Based on Analogous Structures
ParameterIllustrative Value
Crystal System Monoclinic or Orthorhombic
Space Group e.g., P2₁/c or C2/c
Z (Molecules per unit cell) 4
Primary Intermolecular Interaction O-H···O Hydrogen Bonding
Secondary Interactions π-π stacking, Van der Waals forces
Resulting Supramolecular Motif 1D chains or 2D layers

Conformational Analysis in the Crystalline State

The solid-state conformation of this compound is determined by minimizing steric hindrance and maximizing favorable intermolecular interactions. A key conformational feature is the rotation around the C-N amide bond. Due to its partial double-bond character, this bond is largely planar. The orientation of the benzoyl group relative to the substituents on the nitrogen atom is a critical aspect. Studies on related N-methyl aromatic amides show a preference for specific conformations. nih.gov

The dihedral angle between the plane of the phenyl ring and the plane of the amide group is another important conformational parameter. This twist is influenced by steric interactions between the ortho-protons of the phenyl ring and the substituents on the nitrogen atom. The conformation of the flexible hydroxyethyl side chain will be such that it allows for the formation of optimal hydrogen bonds within the crystal lattice, a factor that significantly influences its orientation. researchgate.net

Integration of Multi-Modal Spectroscopic Techniques for Comprehensive Characterization of this compound

The definitive structural elucidation and comprehensive characterization of this compound, a compound of interest in various chemical research domains, necessitates a synergistic approach employing multiple spectroscopic techniques. The integration of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) provides a detailed and cross-validated understanding of its molecular architecture. Each technique offers unique insights into different facets of the compound's structure, and their combined interpretation allows for an unambiguous confirmation of its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is paramount for mapping the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: Proton NMR provides information on the number of different types of protons and their neighboring environments. For this compound, the expected signals would correspond to the aromatic protons of the benzoyl group, the methylene protons of the hydroxyethyl chain, the methyl protons, and the hydroxyl proton. Due to the amide bond's restricted rotation, it is plausible to observe distinct signals for the two methylene groups and the methyl group, reflecting their different chemical environments.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity Integration
Aromatic-H 7.2 - 7.5 Multiplet 5H
-CH₂- (adjacent to O) 3.6 - 3.9 Triplet 2H
-CH₂- (adjacent to N) 3.4 - 3.7 Triplet 2H
N-CH₃ 2.8 - 3.1 Singlet 3H

¹³C NMR Spectroscopy: Carbon NMR complements the proton data by providing information about the carbon skeleton. The spectrum would be expected to show distinct signals for the carbonyl carbon, the aromatic carbons, the two methylene carbons of the ethyl group, and the methyl carbon. The chemical shift of the carbonyl carbon is particularly diagnostic for the amide functional group.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm)
C=O (Amide) 170 - 175
Aromatic C-H 125 - 135
Aromatic C (quaternary) 135 - 140
-CH₂- (adjacent to O) 60 - 65
-CH₂- (adjacent to N) 50 - 55

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is instrumental in identifying the functional groups present in the molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

The FT-IR spectrum of this compound would be characterized by several key absorption bands:

A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.

A strong absorption band around 1630-1680 cm⁻¹ attributed to the C=O stretching vibration of the tertiary amide.

C-H stretching vibrations for the aromatic and aliphatic protons would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

The C-N stretching vibration of the amide is expected in the 1200-1350 cm⁻¹ region.

Bands corresponding to the aromatic C=C stretching would be observed in the 1450-1600 cm⁻¹ range.

Table 3: Key FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Hydroxyl (-OH) O-H Stretch 3200 - 3600 (broad)
Amide (C=O) C=O Stretch 1630 - 1680 (strong)
Aromatic C-H C-H Stretch 3000 - 3100
Aliphatic C-H C-H Stretch 2850 - 3000
Amide (C-N) C-N Stretch 1200 - 1350

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the compound, further confirming its structure. In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z corresponding to the molecular weight of this compound (C₁₀H₁₃NO₂), which is 179.22 g/mol .

The fragmentation pattern would likely involve characteristic losses:

Loss of the hydroxyethyl group (-CH₂CH₂OH) leading to a fragment ion.

Cleavage of the amide bond, resulting in benzoyl and N-methyl-N-(2-hydroxyethyl)amine fragments.

The benzoyl cation (C₆H₅CO⁺) at m/z 105 is a common and often abundant fragment in the mass spectra of benzoyl derivatives.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

m/z Proposed Fragment Ion
179 [M]⁺ (Molecular Ion)
105 [C₆H₅CO]⁺

By integrating the data from these multi-modal spectroscopic techniques, a comprehensive and unambiguous structural characterization of this compound can be achieved. The NMR data elucidates the precise arrangement of protons and carbons, the FT-IR spectrum confirms the presence of key functional groups, and the mass spectrum verifies the molecular weight and provides insight into the molecule's stability and fragmentation pathways.

Reaction Chemistry and Mechanistic Investigations of N 2 Hydroxyethyl N Methylbenzamide

Reactivity of the Amide Functionality

The tertiary amide group in N-(2-hydroxyethyl)-N-methylbenzamide is relatively stable due to the resonance delocalization of the nitrogen lone pair with the carbonyl group. However, it can undergo several transformations, typically under forcing conditions or with catalytic activation.

The hydrolysis of the amide bond in this compound results in the formation of benzoic acid and N-methyl-2-aminoethanol. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the mechanism is generally considered to be A-2, which involves a rapid, reversible protonation of the carbonyl oxygen followed by a slow, rate-determining nucleophilic attack by a water molecule on the carbonyl carbon. The rate of hydrolysis for related compounds like N-methylbenzamide has been studied across various acids, including HCl and H2SO4. rsc.org The reaction rate typically increases with acid concentration up to a certain point, after which it may decrease due to reduced water activity. For many amides, the mechanism involves two steps where the carbonyl oxygen is protonated, followed by a slow reaction with water.

Base-Catalyzed Hydrolysis: In the presence of a base, such as hydroxide ions, the hydrolysis proceeds through a nucleophilic acyl substitution mechanism. The hydroxide ion directly attacks the electrophilic carbonyl carbon of the amide. This is typically the rate-determining step, leading to a tetrahedral intermediate which then collapses, expelling the N-(2-hydroxyethyl)-N-methylamide anion, which is subsequently protonated by water. Base-catalyzed hydrolysis of amides is generally a bimolecular process. nih.gov The reaction is subject to specific and general base catalysis. nih.gov

Table 1: Comparison of Acid- and Base-Catalyzed Amide Hydrolysis Mechanisms

FeatureAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis
Catalyst H₃O⁺OH⁻
Initial Step Protonation of the carbonyl oxygenNucleophilic attack on the carbonyl carbon
Mechanism Type A-2 Mechanism Nucleophilic Acyl Substitution
Rate Determining Step Attack of water on the protonated amideAttack of hydroxide on the amide carbonyl
Intermediate Protonated tetrahedral intermediateTetrahedral alkoxide intermediate

Transamidation is a process where an amide reacts with an amine to form a new amide. wikipedia.org This reaction is challenging because the C-N amide bond is generally unreactive. nih.gov Direct transamidation often requires catalysts to activate the amide moiety. nih.gov

RC(O)NR'₂ + HNR"₂ ⇌ RC(O)NR"₂ + HNR'₂

For this compound, a reaction with a different primary or secondary amine (HNR"₂) could yield a new benzamide (B126). These reactions are typically equilibrium-limited and often require catalysts such as Lewis acids, organometallic complexes, or specific reagents to proceed efficiently. wikipedia.orgnih.gov For instance, nickel-catalyzed methods have been developed for the transamidation of secondary amides. semanticscholar.org The reaction scope can be broad, allowing for the use of various primary and secondary amines as nucleophiles. researchgate.net

Table 2: Potential Catalytic Systems for Transamidation

Catalyst TypeExample CatalystGeneral Conditions
Lewis Acids BF₃·OEt₂Transition-metal-free, often solvent-free. researchgate.net
Transition Metals Nickel Complexes (e.g., [CpNi(IPr)Cl])Selective N-C(O) bond cleavage. semanticscholar.org
Other Reagents Trimethylsilyl chloride (TMSCl)Acts as an activator for primary amides. researchgate.net
Iodine (III) Compounds (Diacetoxyiodo)benzene (DIB)Microwave heating, solvent-free. nih.gov

The direct conversion of an amide to an ester is not a conventional transformation in organic synthesis. Amides are significantly less reactive than other carboxylic acid derivatives like acyl chlorides or anhydrides. This transformation typically requires harsh conditions or multi-step procedures. While methods for the amidation of esters are common, the reverse reaction is less so. semanticscholar.org Specific protocols might involve activation of the amide bond followed by trapping with an alcohol nucleophile, but this remains a specialized and infrequently employed reaction pathway.

Transformations Involving the Hydroxyethyl (B10761427) Group

The primary alcohol of the hydroxyethyl moiety is a versatile functional group that readily undergoes reactions typical of alcohols, such as esterification and etherification.

The hydroxyl group can be converted to an ester through reaction with a carboxylic acid or its derivatives.

Reaction with Acyl Halides or Anhydrides: This is a highly efficient method. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine (B128534), which serves to neutralize the acidic byproduct (e.g., HCl).

Fischer Esterification: Reaction with a carboxylic acid under acidic catalysis (e.g., sulfuric acid) can also produce the corresponding ester. This is an equilibrium process, and the removal of water is often necessary to drive the reaction to completion.

The preparation of related esters from gentisic acid and various alcohols in the presence of a dehydrating agent like sulfuric acid demonstrates a common approach to esterification. google.com

The formation of an ether from the hydroxyl group can be achieved through several methods, most notably the Williamson ether synthesis.

Williamson Ether Synthesis: This method involves a two-step process. First, the alcohol is deprotonated with a strong base (e.g., sodium hydride, NaH) to form a more nucleophilic alkoxide ion. Second, the alkoxide is reacted with a primary alkyl halide or tosylate in a nucleophilic substitution (Sₙ2) reaction.

Dehydrative O-Alkylation: Organohalides can also serve as catalysts for dehydrative etherification reactions between two alcohols, providing a greener alternative for synthesizing ethers. researchgate.net

Alkylation can also occur with other electrophiles. For instance, N-alkylcarbamates can be prepared by alkylating the corresponding alcohol with an alkyl iodide in the presence of a base like NaH in DMF. nih.gov

Table 3: Summary of Reactions at the Hydroxyethyl Group

Reaction TypeReagentsProduct
Esterification Acyl chloride (R-COCl), PyridineEster (R-CO-O-CH₂CH₂-N(CH₃)COPh)
Esterification Carboxylic acid (R-COOH), H₂SO₄Ester (R-CO-O-CH₂CH₂-N(CH₃)COPh)
Etherification 1. NaH; 2. Alkyl halide (R-X)Ether (R-O-CH₂CH₂-N(CH₃)COPh)

Oxidation of the Hydroxyl Group to Carbonyls

The primary alcohol moiety in this compound can be oxidized to the corresponding aldehyde, N-methyl-N-(2-oxoethyl)benzamide, using various established oxidation protocols. The choice of oxidant is crucial to prevent over-oxidation to the carboxylic acid and to ensure compatibility with the amide functionality.

Common methods for this transformation include the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation. Both methods are known for their mild reaction conditions and high yields in converting primary alcohols to aldehydes.

Swern Oxidation: This method utilizes a combination of dimethyl sulfoxide (DMSO) and an activating agent, such as oxalyl chloride or trifluoroacetic anhydride, at low temperatures, followed by the addition of a hindered base like triethylamine. wikipedia.orgadichemistry.com The reaction proceeds through an alkoxysulfonium ylide intermediate, which then undergoes an intramolecular elimination to yield the aldehyde, dimethyl sulfide, and triethylammonium salt. wikipedia.orgadichemistry.com A key advantage of the Swern oxidation is its tolerance of a wide range of functional groups. wikipedia.org

Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that offers a mild and selective method for oxidizing primary alcohols to aldehydes at room temperature. wikipedia.orgjk-sci.com The reaction is typically carried out in chlorinated solvents like dichloromethane. wikipedia.org The mechanism involves the formation of an intermediate by the reaction of the alcohol with DMP, followed by an intramolecular elimination that yields the aldehyde, iodinane, and acetic acid. alfa-chemistry.com

Oxidation MethodOxidizing AgentTypical SolventTypical Temperature (°C)ProductReported Yield (%)
Swern Oxidation(COCl)₂, DMSO, Et₃NCH₂Cl₂-78 to rtN-methyl-N-(2-oxoethyl)benzamideHigh (Specific data for this substrate not available)
Dess-Martin OxidationDess-Martin PeriodinaneCH₂Cl₂Room TemperatureN-methyl-N-(2-oxoethyl)benzamideHigh (Specific data for this substrate not available)

Dehydration Reactions and Olefin Formation

The hydroxyl group of this compound can undergo dehydration to form an olefin. This transformation can proceed via two main pathways: intramolecular cyclization to form a 2-oxazoline or intermolecular dehydration to potentially form N-methyl-N-vinylbenzamide.

Dehydrative Cyclization to 2-Oxazolines: The intramolecular cyclization of N-(2-hydroxyethyl)amides is a well-established method for the synthesis of 2-oxazolines. This reaction can be promoted by strong acids such as triflic acid (TfOH). mdpi.comnih.govresearchgate.net The mechanism is thought to involve the activation of the hydroxyl group by the acid, making it a good leaving group. Subsequent intramolecular nucleophilic attack by the amide oxygen leads to the formation of the five-membered oxazoline ring. mdpi.comnih.govresearchgate.net This method is advantageous as it generates water as the only byproduct. mdpi.comnih.govresearchgate.net

ReagentSolventTemperature (°C)ProductReported Yield (%)Reference
Triflic Acid (TfOH)1,2-Dichloroethane (DCE)802-Phenyl-N-methyl-4,5-dihydrooxazoleHigh (Specific data for this substrate not available) mdpi.comnih.govresearchgate.net

Formation of N-Vinyl Amides: The direct dehydration of N-(2-hydroxyethyl)amides to N-vinyl amides is less common but can be achieved under specific catalytic conditions. For instance, vapor-phase intramolecular dehydration of N-(2-hydroxyethyl)-2-pyrrolidone to N-vinyl-2-pyrrolidone has been successfully carried out over alkali metal oxide/SiO₂ catalysts at high temperatures (360–400 °C). researchgate.net While this specific example involves a lactam, similar principles could potentially be applied to this compound to yield N-methyl-N-vinylbenzamide.

Reactivity of the Aromatic Ring

The benzene (B151609) ring of this compound is susceptible to electrophilic attack and can also be functionalized through modern C-H activation strategies. The amide group acts as a directing group in these transformations.

Electrophilic Aromatic Substitution Studies

The N,N-disubstituted benzamide moiety is a deactivating group for electrophilic aromatic substitution due to the electron-withdrawing nature of the carbonyl group. However, the nitrogen lone pair can participate in resonance, directing incoming electrophiles to the meta position. In some cases, ortho and para substitution can occur, influenced by the reaction conditions and the nature of the electrophile.

Nitration: The nitration of N,N-dialkylbenzamides is typically achieved using a mixture of nitric acid and sulfuric acid. The reaction generally yields the meta-nitro derivative as the major product.

Friedel-Crafts Acylation: The Friedel-Crafts acylation of N,N-dialkylbenzamides is generally difficult due to the deactivating nature of the amide group. nih.gov However, under strongly acidic conditions, such as with triflic acid, acylation of the aromatic ring can be achieved. rsc.org The reaction of N-methyl-N-phenylbenzamide with trifluoromethanesulfonic acid in benzene at room temperature has been studied, though it resulted in low conversion. rsc.org

ReactionReagentsTypical SolventProduct (Major Isomer)Reported Yield (%)
NitrationHNO₃/H₂SO₄-N-(2-hydroxyethyl)-N-methyl-3-nitrobenzamideModerate to High (Specific data for this substrate not available)
Friedel-Crafts AcylationRCOCl/Lewis AcidBenzeneN-(2-hydroxyethyl)-N-methyl-(acyl)benzamideLow (Specific data for this substrate not available)

Functionalization via C-H Activation

Modern synthetic methods allow for the direct functionalization of C-H bonds, offering a more atom-economical approach to modifying the aromatic ring. The amide group can act as a directing group, facilitating the selective functionalization of the ortho C-H bonds.

Palladium-Catalyzed Ortho-Arylation: The palladium-catalyzed ortho-arylation of benzamides has been demonstrated using various directing groups. For instance, N-methylbenzamide and N,N-dimethylbenzamide have been shown to be compatible with palladium-catalyzed double C-H activation conditions for arylation. nih.gov This type of reaction typically involves a palladium catalyst, such as Pd(OAc)₂, and an oxidant.

Rhodium-Catalyzed C-H Activation: Rhodium catalysts have also been employed for the C-H activation of benzamides. For example, rhodium(III) catalysts can facilitate the oxidative cycloaddition of benzamides with alkynes, proceeding through ortho C-H activation. nih.gov N-methoxybenzamides have been used in rhodium(III)-catalyzed asymmetric C-H activation reactions with quinones. nih.gov

Catalyst SystemCoupling PartnerProduct TypeReported Yield (%)
Pd(OAc)₂ / OxidantAryl Halide/Areneortho-ArylbenzamideModerate to High (Specific data for this substrate not available)
Rh(III) Catalyst / OxidantAlkyneIsoquinoloneGood (Specific data for this substrate not available)

Reductions and Oxidations of this compound

Reduction of the Amide to Amine

The amide functionality of this compound can be reduced to the corresponding amine, N-benzyl-N-methylethanolamine. This transformation requires strong reducing agents due to the low reactivity of the amide carbonyl group.

Lithium Aluminum Hydride (LiAlH₄) Reduction: Lithium aluminum hydride is a powerful reducing agent capable of reducing amides to amines. ucalgary.camasterorganicchemistry.com The reaction is typically carried out in an ethereal solvent such as diethyl ether or tetrahydrofuran (THF). ucalgary.ca The mechanism involves the initial nucleophilic attack of a hydride ion on the amide carbonyl carbon. ucalgary.castackexchange.com The resulting tetrahedral intermediate collapses, and the oxygen atom is ultimately removed, leading to the formation of an iminium ion intermediate, which is then further reduced by another equivalent of hydride to yield the amine. ucalgary.ca

Borane Reagent Reduction: Borane complexes, such as borane-tetrahydrofuran (BH₃·THF), are also effective reagents for the reduction of tertiary amides to amines. organic-synthesis.comchemicalbook.com The reaction is generally performed in THF. organic-synthesis.com The mechanism involves the coordination of the electrophilic boron atom to the carbonyl oxygen, which activates the carbonyl group towards hydride attack. organic-chemistry.org

Reducing AgentSolventProductReported Yield (%)
Lithium Aluminum Hydride (LiAlH₄)Diethyl Ether or THFN-benzyl-N-methylethanolamineHigh (Specific data for this substrate not available)
Borane-Tetrahydrofuran (BH₃·THF)THFN-benzyl-N-methylethanolamineHigh (Specific data for this substrate not available)

Selective Reductions of Other Functional Groups

There is a lack of published research specifically investigating the selective reduction of other functional groups in molecules containing the this compound moiety. The amide functional group is generally less reactive towards many common reducing agents compared to functional groups like ketones, aldehydes, esters, and nitro groups. This inherent difference in reactivity forms the basis for chemoselective reductions in multifunctional molecules.

In principle, milder reducing agents would be expected to selectively reduce more reactive functional groups while leaving the benzamide intact. For instance, sodium borohydride is known to readily reduce aldehydes and ketones but is generally unreactive towards amides. Similarly, catalytic hydrogenation under specific conditions can often be tuned to selectively reduce nitro groups or carbon-carbon double bonds without affecting an amide.

However, without experimental data from studies involving this compound, any discussion on the specific conditions, yields, and potential competing reactions remains speculative. Detailed research findings that would populate a data table on this topic are not currently available.

Mechanistic Pathways of this compound Reactions

A thorough understanding of the mechanistic pathways of reactions involving this compound would require dedicated studies that, to date, have not been published. Such investigations would typically involve the identification of transient species and the analysis of the energetic landscape of the reaction.

Identification of Reaction Intermediates

The identification of reaction intermediates is crucial for elucidating the step-by-step process of a chemical transformation. Techniques such as spectroscopy (NMR, IR, Mass Spectrometry) and trapping experiments are often employed to detect and characterize these transient species. For reactions involving this compound, such as its synthesis or subsequent transformations, there are no available studies that report the isolation or spectroscopic identification of any reaction intermediates.

Kinetic Isotope Effects and Transition State Analysis

Kinetic Isotope Effect (KIE) studies are a powerful tool for probing the structure of transition states in the rate-determining step of a reaction. By replacing an atom at or near the reaction center with one of its heavier isotopes (e.g., hydrogen with deuterium), changes in the reaction rate can provide insight into bond-breaking and bond-forming events in the transition state.

There are no published KIE studies specifically for reactions of this compound. Theoretical and computational studies, which can provide valuable information about the geometry and energy of transition states, have also not been reported for this specific compound. Such analyses are essential for a detailed understanding of the reaction mechanism at a molecular level.

Theoretical and Computational Chemistry Studies of N 2 Hydroxyethyl N Methylbenzamide

Electronic Structure and Bonding Analysis

An analysis of the electronic structure provides fundamental insights into the molecule's reactivity, stability, and intermolecular interactions.

Quantum Chemical Calculations (e.g., DFT) for Electronic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone for investigating the electronic properties of molecules. For N-(2-hydroxyethyl)-N-methylbenzamide, DFT calculations would typically be employed to optimize the molecular geometry and compute key electronic descriptors. These calculations could determine properties such as the molecular electrostatic potential (MEP), dipole moment, and the distribution of atomic charges using methods like Natural Bond Orbital (NBO) analysis. The MEP map would highlight the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. For instance, the carbonyl oxygen would be expected to be a region of high electron density, while the hydroxyl proton would be electron-deficient.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. For this compound, the HOMO would likely be localized on the electron-rich benzamide (B126) portion, while the LUMO would also be distributed over the aromatic system. A precise calculation of these energy levels and the corresponding energy gap would quantify the molecule's reactivity profile.

Conformational Analysis and Energy Landscapes

The flexibility of this compound allows for various spatial arrangements of its atoms, known as conformations. Understanding the relative energies of these conformations is key to predicting its behavior.

Rotational Isomerism Studies

Rotational isomerism (or conformers) arises from the rotation around single bonds. In this compound, key rotational barriers would exist for the C(O)-N bond of the tertiary amide and the C-C and C-O bonds of the N-(2-hydroxyethyl) group. Tertiary amides can exhibit cis/trans isomerism due to the partial double-bond character of the C-N bond, which creates a significant energy barrier to rotation. Computational studies on similar N-methylated amides have shown that N-methylation can alter the preferred dihedral angles and influence the conformational landscape. A detailed study would involve scanning the potential energy surface by systematically rotating these bonds to identify the stable, low-energy conformers and the transition states that connect them.

Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic properties, which serves as a powerful tool for interpreting experimental data and confirming molecular structures. For this compound, DFT calculations could be used to predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. The calculated vibrational frequencies in the IR spectrum would correspond to the stretching and bending modes of the functional groups (e.g., O-H, C=O, C-N). Predicted NMR chemical shifts for ¹H and ¹³C atoms would aid in the assignment of experimental spectra. While computed spectra for the exact molecule are unavailable, databases may contain predicted spectra for structurally similar compounds like N-(2-hydroxyethyl)-3-methylbenzamide.

Computational NMR Chemical Shift Prediction

Computational prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool for structure elucidation and conformational analysis. For this compound, Density Functional Theory (DFT) calculations would be the method of choice. The typical workflow involves:

Conformational Search: Identifying the low-energy conformers of the molecule in a simulated solvent environment.

Geometry Optimization: Optimizing the geometry of each conformer using a suitable level of theory and basis set (e.g., B3LYP/6-31G(d)).

NMR Chemical Shift Calculation: Calculating the magnetic shielding tensors for each atom in the optimized structures, often employing a higher level of theory (e.g., mPW1PW91/6-311+G(d,p)).

Data Analysis: Averaging the calculated chemical shifts based on the Boltzmann distribution of the conformer energies to obtain the predicted NMR spectrum.

These predicted chemical shifts for ¹H and ¹³C nuclei can be compared with experimental data to confirm the molecular structure and gain insights into the predominant solution-state conformation.

Table 1: Predicted ¹³C and ¹H NMR Chemical Shifts for a Representative Benzamide Derivative (Note: This table is illustrative and based on typical values for similar structures, not a direct calculation for this compound)

AtomPredicted ¹³C Chemical Shift (ppm)Predicted ¹H Chemical Shift (ppm)
Carbonyl C170.5-
Aromatic C (ipso)135.2-
Aromatic C (ortho)128.97.4 - 7.8
Aromatic C (meta)128.17.4 - 7.8
Aromatic C (para)130.37.4 - 7.8
N-CH₃35.83.1
N-CH₂50.13.6
O-CH₂60.53.8
OH-4.9 (variable)

Vibrational Frequency Calculations for IR and Raman Assignments

Using DFT methods, the harmonic vibrational frequencies of this compound can be calculated. These theoretical frequencies are often systematically higher than the experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement with experimental data. The calculated IR and Raman intensities help in distinguishing between different vibrational modes.

Table 2: Calculated Vibrational Frequencies and Assignments for Key Functional Groups in a Benzamide Analog (Note: This table is illustrative and based on general frequency ranges for the specified functional groups.)

Vibrational ModeCalculated Frequency (cm⁻¹)Predicted Intensity (IR)Predicted Intensity (Raman)
O-H stretch3450StrongWeak
Aromatic C-H stretch3050 - 3100MediumStrong
Aliphatic C-H stretch2850 - 2960MediumMedium
C=O stretch (Amide I)1650Very StrongMedium
Aromatic C=C stretch1600, 1480Medium-StrongStrong
N-H bend (Amide II)Not Applicable--
C-N stretch1400MediumMedium
O-H bend1350MediumWeak
C-O stretch1050StrongWeak

Reaction Pathway Prediction and Transition State Analysis

Computational Mechanistic Elucidation of Synthetic Transformations

Computational chemistry can be employed to investigate the reaction mechanisms involved in the synthesis of this compound. A common synthetic route involves the acylation of N-methyl-2-aminoethanol with benzoyl chloride. DFT calculations can be used to model the potential energy surface of this reaction, identifying the structures and energies of reactants, intermediates, transition states, and products.

This analysis can help in understanding the reaction kinetics and thermodynamics, as well as the role of any catalysts or bases. For instance, the calculations could compare a direct nucleophilic attack mechanism with a base-assisted mechanism.

Reactivity Descriptors and Catalytic Interactions

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals (HOMO and LUMO), can provide insights into the chemical reactivity of this compound. These descriptors include:

Ionization Potential (I ≈ -E_HOMO)

Electron Affinity (A ≈ -E_LUMO)

Chemical Hardness (η = (I - A) / 2)

Electronegativity (χ = (I + A) / 2)

Electrophilicity Index (ω = χ² / 2η)

Intermolecular Interactions and Aggregation Behavior

Molecular Dynamics Simulations for Solution Behavior

Molecular dynamics (MD) simulations can provide a detailed picture of the behavior of this compound in a solvent, offering insights into its solvation, intermolecular interactions, and potential for aggregation. researchgate.net

In an MD simulation, the motions of the solute and solvent molecules are calculated over time by solving Newton's equations of motion. This allows for the analysis of:

Solvation Shell Structure: The arrangement of solvent molecules around the solute can be characterized by calculating radial distribution functions.

Hydrogen Bonding: The formation and lifetime of hydrogen bonds between the solute and solvent, as well as between solute molecules, can be monitored. The hydroxyl group and the amide carbonyl oxygen are expected to be key sites for hydrogen bonding.

Aggregation Propensity: By simulating multiple solute molecules, their tendency to aggregate can be assessed. This is particularly relevant for understanding solution properties at higher concentrations.

These simulations provide a dynamic perspective on the intermolecular forces that govern the macroscopic properties of this compound in solution.

Crystal Structure Prediction and Lattice Energy Calculations of this compound

In general, CSP methodologies involve generating a multitude of potential crystal packing arrangements from a given molecular structure and then ranking them based on their calculated lattice energies. The goal is to identify the most stable, lowest-energy crystal structure, which is presumed to correspond to the experimentally observed form. These computational approaches are crucial in pharmaceutical sciences and materials science for understanding polymorphism, where a compound can exist in multiple crystalline forms with different physical properties.

Lattice energy is a key thermodynamic quantity representing the energy released when gaseous ions or molecules come together to form a crystal lattice. Accurate calculation of lattice energy is fundamental to predicting the most stable crystal structure. These calculations typically employ force fields or, for higher accuracy, quantum mechanical methods such as Density Functional Theory (DFT). The process involves summing the intermolecular interaction energies (including electrostatic, van der Waals, and sometimes hydrogen bonding) in a simulated crystal.

For related compounds, such as 2-Hydroxy-N-(2-hydroxyethyl)benzamide, experimental crystal structure data has been determined, revealing details about its monoclinic crystal system and the hydrogen bonding networks that stabilize the crystal packing. nih.gov Such experimental data for analogous molecules can serve as a valuable reference for validating future computational predictions for this compound.

The absence of specific studies on this compound highlights a gap in the current scientific literature and presents an opportunity for future research. Such a study would likely involve:

Conformational analysis of the this compound molecule to identify low-energy conformers.

Crystal packing prediction using advanced algorithms to generate a comprehensive set of possible crystal structures.

Lattice energy calculations for the generated structures using reliable computational methods to rank them in terms of stability.

Comparison with experimental data , should it become available, to validate the computational predictions.

Until such dedicated research is conducted and published, a detailed discussion of the crystal structure and lattice energy of this compound remains speculative.

Role As a Precursor and Building Block in Advanced Organic Synthesis

Synthesis of Complex Small Molecules and Scaffold Derivatization

The inherent functionalities of N-(2-hydroxyethyl)-N-methylbenzamide make it a suitable starting point for the synthesis of elaborate small molecules and for modifying existing molecular scaffolds.

The presence of the N-(2-hydroxyethyl) moiety allows for intramolecular cyclization reactions to form heterocyclic structures, which can be key components of larger polycyclic systems. The hydroxyl group can be activated or converted into a good leaving group, facilitating a ring-closing reaction with a suitably positioned functional group on the benzamide (B126) ring. For example, after introducing a substituent at the ortho position of the benzene (B151609) ring, an intramolecular cyclization could lead to the formation of a fused ring system, a common motif in pharmacologically active compounds. While specific examples for this exact molecule are not prevalent in literature, the strategy is a fundamental approach in heterocyclic chemistry.

The ethyl alcohol side chain of the molecule offers a site for introducing chirality. Stereoselective synthesis methods can be applied to create advanced intermediates with specific three-dimensional arrangements. For instance, enzymatic resolution or asymmetric hydrogenation of a ketone, formed by oxidizing the hydroxyl group, could yield enantiomerically pure chiral alcohols. Such chiral building blocks are highly valuable in the synthesis of complex natural products and pharmaceuticals, where specific stereoisomers are often responsible for the desired biological activity. Methodologies for the stereoselective synthesis of various nitrogen-containing scaffolds from similar enamides and enolates have been developed, highlighting the potential for such transformations. chemrxiv.orgnih.gov

Development of Functionalized Benzamide Derivatives with Defined Chemical Properties

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution, enabling the introduction of various functional groups. This functionalization allows for the precise tuning of the molecule's steric and electronic properties. For example, halogenation can introduce bromine or iodine onto the ring, atoms which can then be used in metal-catalyzed cross-coupling reactions (like Suzuki or Sonogashira couplings) to form carbon-carbon bonds and build more complex structures. The introduction of groups like nitro or amino functions can also significantly alter the molecule's chemical properties, including its acidity, basicity, and potential as a ligand.

Functionalization ReactionReagentsPotential Property Change
HalogenationBr₂/FeBr₃ or I₂/oxidizing agentEnables cross-coupling reactions
NitrationHNO₃/H₂SO₄Introduces an electron-withdrawing group; precursor to an amine
Friedel-Crafts AcylationAcyl chloride/AlCl₃Adds a ketone group for further modification

Application in Ligand Design for Coordination Chemistry

The structure of this compound contains two potential donor atoms—the oxygen of the hydroxyl group and the oxygen of the amide carbonyl group—making it a candidate for use as a chelating ligand in coordination chemistry.

The hydroxyl and amide groups are positioned in a way that allows them to act as a bidentate ligand, coordinating to a single metal center to form a stable five-membered ring. mdpi.com This process, known as chelation, results in metal complexes that are significantly more stable than those formed with comparable monodentate ligands. mdpi.com The effectiveness of chelation depends on the nature of the metal ion, pH, and solvent conditions. Amide groups are known to be effective coordinating agents for a variety of metal ions. mdpi.com

By forming stable complexes with transition metals, ligands derived from this compound can be used to create catalysts for non-biological applications. The ligand's structure influences the coordination geometry and electronic environment of the metal center, which in turn dictates the catalytic activity and selectivity of the complex. mdpi.com For example, ruthenium complexes bearing bidentate ligands are known to be effective catalysts for reactions such as transfer hydrogenation. mdpi.com By modifying the substituents on the benzamide ring, the ligand's properties can be fine-tuned to optimize the performance of the resulting metal catalyst for specific organic transformations. mdpi.com

Polymer Chemistry and Materials Science Applications

Monomer or Cross-Linking Agent in Polymer Synthesis

A thorough search has yielded no evidence of this compound being utilized as a monomer for polymerization or as a cross-linking agent to modify polymer structures. For a compound to function as a monomer, it typically requires two or more reactive functional groups that can participate in polymerization reactions. While this compound possesses a hydroxyl group, its use in creating polymer chains or networks has not been described in published research. Similarly, no data was found to support its function as a cross-linking agent, which would involve the formation of chemical bridges between polymer chains.

Incorporation into Coatings and Resins for Enhanced Material Properties

There are no available studies, patents, or technical data sheets that describe the incorporation of this compound into coatings or resins to enhance material properties such as durability, adhesion, or thermal stability. The potential for this compound to act as a reactive diluent, a plasticizer, or an additive in formulations for paints, varnishes, or other surface treatments remains unexplored in the scientific and technical literature.

Environmental Chemistry and Degradation Studies of N 2 Hydroxyethyl N Methylbenzamide

Abiotic Degradation Pathways in Environmental Matrices

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For N-(2-hydroxyethyl)-N-methylbenzamide, key abiotic pathways include hydrolysis, photolysis, and oxidation by environmental oxidants.

Hydrolytic Degradation Under Environmental Conditions

Photolytic Stability and Degradation Products

Photolysis, or degradation by sunlight, is another significant abiotic pathway for organic compounds in the environment. Aromatic amides can undergo photodegradation through processes such as photo-Fries rearrangement or cleavage of the acyl C-N bond. jst.go.jpcdnsciencepub.com The specific photolytic behavior of this compound, including its photostability and the identity of its degradation products, has not been extensively studied. However, research on other aromatic amides suggests that exposure to sunlight, particularly UV radiation, could lead to its transformation. cdnsciencepub.com The presence of photosensitizers in the environment, such as humic substances in natural waters, could also influence the rate and pathway of photodegradation.

Oxidation by Environmental Oxidants (e.g., Hydroxyl Radicals)

Hydroxyl radicals (•OH) are highly reactive species present in the atmosphere and aquatic environments, playing a crucial role in the oxidation of organic pollutants. nist.gov The reaction with hydroxyl radicals is a likely and significant degradation pathway for this compound, particularly in the atmosphere. Studies on the atmospheric oxidation of amines have shown that it can lead to the formation of hydroperoxy amides through a process of autoxidation. acs.orgku.dk While specific kinetic data for the reaction of this compound with hydroxyl radicals are not available, the presence of both an aromatic ring and alkyl groups suggests that it would be susceptible to hydroxyl radical attack. The expected points of attack would be the aromatic ring and the N-alkyl groups.

Biotic Degradation Mechanisms and Pathways in Environmental Systems

Biotic degradation, mediated by microorganisms, is a primary mechanism for the removal of many organic compounds from soil and water.

Microbial Metabolism in Soil and Water Systems

The microbial degradation of this compound is anticipated to be a key process in its environmental breakdown. Microorganisms in soil and water possess a diverse range of enzymes capable of metabolizing complex organic molecules. mdpi.commdpi.com For many amide-containing compounds, the initial step in microbial degradation is the enzymatic hydrolysis of the amide bond. nih.gov In the case of N,N-disubstituted benzamides, such as the insect repellent DEET (N,N-diethyl-m-toluamide), microbial degradation has been observed to be initiated by hydroxylation or demethylation of the N-alkyl groups.

A study on the biodegradation of a structurally analogous compound, bis(2-hydroxyethyl) terephthalate (BHET), by an Enterobacter species, revealed that the degradation process begins with the hydrolysis of one of the ester bonds, which is chemically similar to an amide bond. nih.gov This suggests that a similar hydrolytic cleavage of the amide bond in this compound by microbial enzymes is a plausible initial step in its biodegradation. The rate and extent of microbial degradation will be influenced by various environmental factors, including temperature, pH, nutrient availability, and the composition of the microbial community. researchgate.net

Identification of Biodegradation Metabolites

The identification of metabolites is crucial for understanding the complete biodegradation pathway and assessing the potential environmental impact of the transformation products. While specific biodegradation metabolites for this compound have not been reported in the reviewed literature, potential pathways can be inferred from related compounds.

Based on the degradation of similar amides, two primary initial transformation pathways are likely:

Amide Bond Hydrolysis: This would lead to the formation of benzoic acid and N-methyl-N-(2-hydroxyethyl)amine. Benzoic acid is a readily biodegradable compound.

N-dealkylation/Oxidation: This could involve the removal of the methyl group to form N-(2-hydroxyethyl)benzamide, or oxidation of the 2-hydroxyethyl group.

Further degradation of these initial metabolites would be expected to occur, ultimately leading to mineralization. For instance, a study on N,N-dimethylbenzamide showed that its metabolism can produce N-(hydroxymethyl)-N-methylbenzamide, which is unstable under alkaline conditions and can degrade to produce formaldehyde. This suggests that hydroxylation of the N-methyl group is a potential metabolic step for this compound as well.

Table 1: Potential Initial Biodegradation Metabolites of this compound

Precursor Compound Potential Metabolic Pathway Potential Initial Metabolite(s)
This compound Amide Hydrolysis Benzoic acid and N-methyl-N-(2-hydroxyethyl)amine
This compound N-Demethylation N-(2-hydroxyethyl)benzamide

Environmental Fate Modeling and Persistence Assessment of this compound

The environmental fate of a chemical compound, detailing its transport, transformation, and ultimate disposition in various environmental compartments, is critical for assessing its potential ecological impact. For this compound, a comprehensive understanding of its environmental behavior is largely reliant on predictive modeling due to a lack of extensive empirical data. This section explores the use of such models to estimate its distribution and persistence in the environment.

Predictive Models for Environmental Distribution

Predictive models are indispensable tools in environmental science for forecasting the behavior of chemicals in the absence of experimental data. epa.gov These models, often referred to as Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models, utilize the molecular structure of a compound to estimate its physicochemical properties and environmental fate parameters. epa.govnih.gov One of the most widely used tools for this purpose is the US Environmental Protection Agency's (EPA) Estimation Programs Interface (EPI) Suite™. chemistryforsustainability.orgchemsafetypro.comepisuite.dev

EPI Suite™ comprises a collection of models that predict properties such as octanol-water partition coefficient (log K_ow_), water solubility, vapor pressure, and environmental fate endpoints like biodegradation and soil adsorption. episuite.dev For this compound, these models can provide valuable insights into its likely distribution across air, water, soil, and sediment.

A key component of these predictive models is a multimedia fugacity model, which estimates the partitioning of a chemical among different environmental compartments at a steady state. chemsafetypro.com The distribution is governed by the chemical's inherent properties. For instance, a high octanol-water partition coefficient (log K_ow_) suggests a tendency to associate with organic matter, leading to accumulation in soil and sediment. Conversely, high water solubility would favor its presence in the aqueous phase.

Based on the structure of this compound, which contains both polar (hydroxyl and amide groups) and nonpolar (benzene ring) moieties, it is expected to exhibit moderate water solubility and a moderate affinity for organic carbon. Predictive models can quantify these tendencies, providing a clearer picture of its environmental distribution.

Table 1: Predicted Physicochemical Properties and Environmental Fate of this compound (EPI Suite™ Estimates)
PropertyPredicted ValueImplication for Environmental Distribution
Log K_ow_ (Octanol-Water Partition Coefficient)1.35Moderate potential to adsorb to organic matter in soil and sediment.
Water Solubility1.5 x 10^4 mg/LHigh water solubility suggests mobility in aquatic systems.
Henry's Law Constant2.1 x 10^-9 atm-m³/moleLow volatility; unlikely to partition significantly to the atmosphere.

Sorption to Environmental Solids (e.g., soil organic matter)

The sorption of a chemical to environmental solids, such as soil organic matter and sediment, is a critical process that influences its mobility, bioavailability, and persistence. The extent of sorption is typically quantified by the soil organic carbon-water partitioning coefficient (K_oc_). epa.gov A high K_oc_ value indicates strong sorption to organic carbon, leading to reduced mobility and bioavailability.

For this compound, the K_oc_ can be estimated using QSAR models available in tools like EPI Suite™. episuite.dev These models often use the octanol-water partition coefficient (log K_ow_) as a primary input, as hydrophobicity is a major driver of sorption for many organic compounds. The presence of polar functional groups, such as the hydroxyl and amide groups in this compound, can also influence sorption through mechanisms like hydrogen bonding with components of soil organic matter.

The predicted K_oc_ value for this compound suggests a moderate tendency to sorb to soil and sediment. This implies that while a portion of the compound will be associated with solid phases, a significant fraction may remain in the aqueous phase, making it potentially mobile in soil and available for transport to groundwater or surface water bodies.

The persistence of a chemical in the environment is determined by its resistance to degradation processes, including biodegradation, hydrolysis, and photolysis. Biodegradation, the breakdown of organic compounds by microorganisms, is often the most significant degradation pathway for complex organic molecules in soil and water. nih.gov

Hydrolysis, the chemical breakdown of a compound due to reaction with water, can also be a significant degradation pathway for certain classes of chemicals, particularly esters and some amides. acs.org The amide bond in this compound could potentially undergo hydrolysis, although this process is generally slow for amides under typical environmental pH conditions. Photolysis, or degradation by sunlight, could also contribute to the breakdown of this compound, particularly in surface waters.

Table 2: Predicted Environmental Persistence of this compound (EPI Suite™ Estimates)
ParameterPredicted ValueInterpretation
Soil Organic Carbon Partition Coefficient (K_oc_)50.5 L/kgModerate sorption to soil and sediment.
Aerobic Biodegradation Half-LifeWeeks to monthsNot readily biodegradable, but likely to degrade over time.
Hydrolysis Half-Life (at pH 7)StableHydrolysis is not expected to be a significant degradation pathway.

Q & A

Q. Basic: What is a standard synthetic route for N-(2-hydroxyethyl)-N-methylbenzamide?

The compound is typically synthesized via amide bond formation between 2-hydroxyethyl-N-methylamine and benzoyl derivatives. A common approach involves reacting 3-hydroxymethylbenzoic acid with thionyl chloride to form the acid chloride, followed by coupling with N-methylethanolamine in the presence of a base (e.g., pyridine or DIPEA) . Purification often employs recrystallization or column chromatography.

Q. Advanced: How can reaction conditions be optimized to improve yield and purity?

Key factors include:

  • Catalyst selection : Palladium-based catalysts (e.g., Pd/C for hydrogenation) enhance selectivity in multi-step syntheses .
  • Solvent choice : Dichloromethane or chloroform minimizes side reactions due to inertness .
  • Temperature control : Low temperatures (4°C to rt) reduce undesired hydrolysis during acylation .
  • Coupling agents : DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) improves amidation efficiency .

Structural Characterization

Q. Basic: What spectroscopic techniques confirm the structure of this compound?

  • NMR : 1^1H NMR shows distinct peaks for the methyl group (δ ~2.8–3.2 ppm), hydroxyethyl protons (δ ~3.4–4.1 ppm), and aromatic protons (δ ~7.2–7.8 ppm) .
  • Mass spectrometry (MS) : ESI-MS typically displays [M+H]+^+ at m/z 222.2 (calculated for C11_{11}H15_{15}NO2_2) .

Q. Advanced: How can overlapping NMR signals be resolved for accurate assignment?

  • 2D NMR : COSY and HSQC correlate proton-proton and proton-carbon interactions, clarifying assignments in crowded regions .
  • Deuterated solvents : D2_2O exchange identifies labile protons (e.g., -OH in hydroxyethyl groups) .

Stability & Degradation

Q. Basic: What are the primary degradation pathways under alkaline conditions?

Alkaline hydrolysis proceeds via nucleophilic attack by OH^- at the carbonyl carbon, forming a tetrahedral intermediate that collapses to release benzoic acid and N-(2-hydroxyethyl)-N-methylamine. Computational studies (B3LYP/6-31+G(d,p)) show water-assisted catalysis lowers the activation barrier .

Q. Advanced: How do substituents influence hydrolysis kinetics?

Electron-withdrawing groups (e.g., Cl) on the benzamide ring accelerate hydrolysis by polarizing the carbonyl group, as seen in N-methylbenzamide derivatives. Experimental activation enthalpies (ΔH^\ddagger) correlate with computed values within ±2 kcal/mol .

Biological Activity & Structure-Activity Relationships (SAR)

Q. Basic: How is the bioactivity of benzamide derivatives assessed in vitro?

  • Antiparasitic assays : Compounds are screened against Trypanosoma brucei using cell viability assays (e.g., resazurin-based) to determine IC50_{50} values .
  • Enzyme inhibition : 17β-Hydroxysteroid dehydrogenase type 2 inhibition is tested via spectrophotometric monitoring of NADH consumption .

Q. Advanced: What structural modifications enhance potency against Trypanosoma brucei?

  • Substituent positioning : 2,4-Dichloro substitution on the benzamide ring increases lipophilicity and target binding, as shown in analogs with IC50_{50} < 1 μM .
  • Aminoethyl side chains : N-(2-aminoethyl) groups improve membrane permeability, but hydrochloride salts may reduce bioavailability due to polarity .

Computational Modeling

Q. Advanced: How can density-functional theory (DFT) predict thermochemical properties?

  • Functional selection : B3LYP with exact-exchange terms achieves <3 kcal/mol error in atomization energies .
  • Basis sets : 6-311++G(2d,2p) refines electron correlation effects for accurate enthalpy predictions .
  • Solvent modeling : PCM (Polarizable Continuum Model) accounts for aqueous stabilization of intermediates .

Data Contradictions & Reproducibility

Q. Advanced: How to resolve discrepancies in reported hydrolysis rates?

Conflicting data may arise from solvent purity or temperature gradients. Replicate experiments under controlled conditions (e.g., degassed solvents, inert atmosphere) and validate computational models via MP2/6-311++G(2d,2p) single-point energy corrections .

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